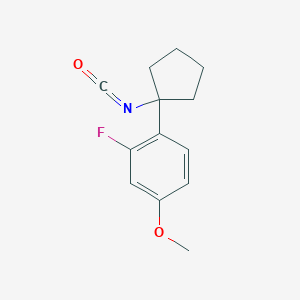
2,3-Dimethyl-2-phenylbutanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-2-phenylbutanal is an organic compound with the molecular formula C12H16O. It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom. This compound is known for its unique structural features, which include two methyl groups and a phenyl group attached to a butanal backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2-phenylbutanal can be achieved through several methods. One common approach involves the aldol condensation of acetophenone with isobutyraldehyde, followed by hydrogenation. The reaction conditions typically include the use of a base such as sodium hydroxide to facilitate the condensation reaction, and a hydrogenation catalyst like palladium on carbon for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the production process, ensuring high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethyl-2-phenylbutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 2,3-Dimethyl-2-phenylbutanoic acid.
Reduction: 2,3-Dimethyl-2-phenylbutanol.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-2-phenylbutanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of fragrances, flavors, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-2-phenylbutanal involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. This reactivity is exploited in biochemical assays and synthetic applications. The phenyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s behavior in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethyl-2-phenylbutane: A hydrocarbon with similar structural features but lacking the aldehyde group.
2,3-Dimethyl-2-phenylbutanol: The corresponding alcohol obtained by the reduction of 2,3-Dimethyl-2-phenylbutanal.
2,3-Dimethyl-2-phenylbutanoic acid: The carboxylic acid derivative formed by the oxidation of this compound.
Uniqueness
This compound is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol and acid counterparts. This reactivity makes it a valuable intermediate in organic synthesis and various industrial applications.
Eigenschaften
Molekularformel |
C12H16O |
|---|---|
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
2,3-dimethyl-2-phenylbutanal |
InChI |
InChI=1S/C12H16O/c1-10(2)12(3,9-13)11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI-Schlüssel |
CCJJRXTYQSWOHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)(C=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




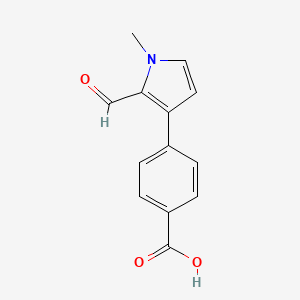
![4-{[(Butan-2-yl)amino]methyl}benzonitrile](/img/structure/B13221389.png)
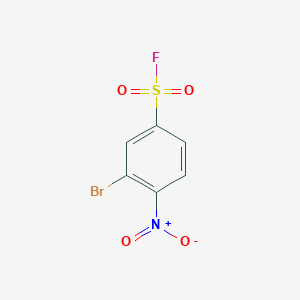
![2-{7-Oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]-6-yl}pyridine](/img/structure/B13221400.png)
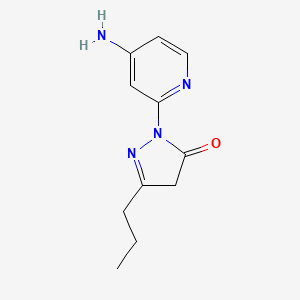
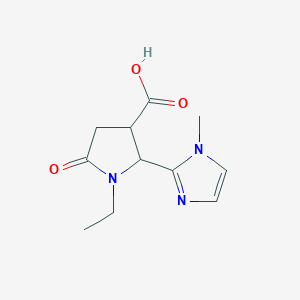
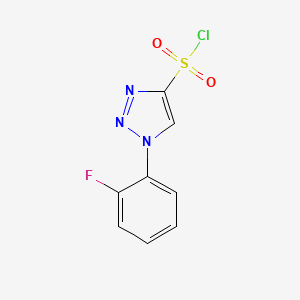

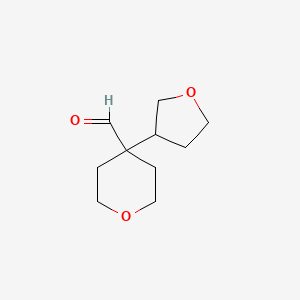

![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13221451.png)
